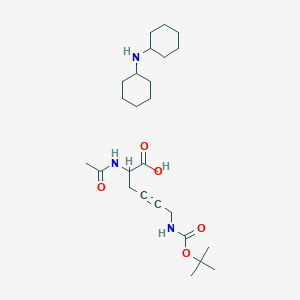

Dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate

Description

Dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate is a complex organic compound with a molecular formula of C25H42N4O5. This compound is notable for its unique structure, which includes a dicyclohexylamine moiety, an acetamido group, and a tert-butoxycarbonyl-protected amino group attached to a hex-4-ynoate backbone. It is used in various chemical and biological research applications due to its versatile reactivity and functional groups.

Properties

IUPAC Name |

2-acetamido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5.C12H23N/c1-9(16)15-10(11(17)18)7-5-6-8-14-12(19)20-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10H,7-8H2,1-4H3,(H,14,19)(H,15,16)(H,17,18);11-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTMHHUXZJYCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC#CCNC(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857066 | |

| Record name | 2-Acetamido-6-[(tert-butoxycarbonyl)amino]hex-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90102-79-7 | |

| Record name | 2-Acetamido-6-[(tert-butoxycarbonyl)amino]hex-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate typically involves multiple steps:

Formation of the Hex-4-ynoate Backbone: This can be achieved through a series of reactions starting from simple alkyne precursors.

Introduction of the Acetamido Group: This step involves the acylation of an amine group with acetic anhydride or acetyl chloride under basic conditions.

Protection of the Amino Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Attachment of Dicyclohexylamine: This final step involves the coupling of dicyclohexylamine with the prepared intermediate, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts.

Substitution: The acetamido and Boc-protected amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

Dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate is used in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. The alkyne group can participate in click chemistry reactions, while the acetamido and Boc-protected amino groups can engage in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

Cyclohexylamine: Lacks the dicyclohexylamine moiety and has different reactivity.

N-Acetylhex-4-ynoate: Similar backbone but lacks the Boc-protected amino group.

tert-Butoxycarbonylaminohex-4-ynoate: Similar structure but lacks the acetamido group.

Uniqueness

Dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate is unique due to its combination of functional groups, which provide a versatile platform for various chemical modifications and applications. Its structure allows for multiple points of reactivity, making it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

Dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate (CAS No. 90102-79-7) is a complex organic compound with significant potential in biological research and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a dicyclohexylamine moiety, an acetamido group, and a tert-butoxycarbonyl (Boc) protected amino group linked to a hex-4-ynoate backbone. This unique structure allows for diverse chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 466.63 g/mol |

| CAS Number | 90102-79-7 |

| Chemical Class | Organic Compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's functional groups facilitate the formation of covalent or non-covalent bonds, modulating the activity of these targets.

Key Mechanisms Include:

- Enzyme Inhibition: The alkyne group can participate in click chemistry reactions, which may inhibit specific enzyme pathways.

- Protein-Ligand Interactions: The acetamido and Boc-protected amino groups allow for hydrogen bonding and electrostatic interactions with proteins.

- Cellular Signaling Modulation: The compound may influence cellular signaling pathways through its interactions with membrane receptors.

Biological Activity Studies

Research studies have investigated the biological effects of this compound in various contexts:

Anticancer Activity

A study explored the compound's potential as an anticancer agent, focusing on its ability to induce apoptosis in cancer cells. The results indicated that treatment with this compound led to a significant increase in apoptotic markers, suggesting its efficacy in promoting cancer cell death.

Enzyme Interaction Studies

Another research effort examined the interaction between this compound and specific enzymes involved in metabolic pathways. The findings demonstrated that the compound could effectively inhibit enzyme activity, thereby altering metabolic processes.

Case Studies

-

Case Study on Apoptosis Induction:

- Objective: To assess the compound's effect on apoptosis in breast cancer cells.

- Method: Cells were treated with varying concentrations of the compound.

- Results: A dose-dependent increase in apoptosis was observed, with significant effects at concentrations above 10 µM.

-

Case Study on Enzyme Inhibition:

- Objective: To evaluate the inhibition of a key metabolic enzyme by the compound.

- Method: Enzyme assays were conducted to measure activity levels in the presence of the compound.

- Results: A reduction in enzyme activity was noted at concentrations as low as 5 µM, indicating strong inhibition potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.